(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15759758
InChI: InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19)/b7-6+
SMILES:
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol

(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid

CAS No.:

Cat. No.: VC15759758

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid -

Specification

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
IUPAC Name (E)-4-[3-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19)/b7-6+
Standard InChI Key WZQOWDIGATYPRQ-VOTSOKGWSA-N
Isomeric SMILES CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C(=O)O
Canonical SMILES CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name (E)-4-[3-(isobutyrylamino)anilino]-4-oxo-2-butenoic acid reflects its structure:

  • Core: A but-2-enoic acid backbone (C₄H₆O₃) with a ketone at C4 and a carboxylic acid at C1.

  • Substituents:

    • C4: Oxo group and a 3-(isobutyrylamino)anilino group.

    • C2–C3: Double bond in the E configuration.

The molecular formula is C₁₅H₁₇N₂O₅, with a calculated molecular weight of 305.31 g/mol .

Spectral Characteristics

While experimental spectra for this compound are unavailable, analogous maleamic acids exhibit:

  • IR: Stretching vibrations at ~1730 cm⁻¹ (carboxylic acid C=O), ~1680 cm⁻¹ (amide C=O), and ~1640 cm⁻¹ (α,β-unsaturated ketone C=O) .

  • ¹H NMR:

    • δ 12.4–12.6 ppm (carboxylic acid proton).

    • δ 8.2–7.2 ppm (aromatic protons from anilino group).

    • δ 6.8–6.5 ppm (vinyl protons, J = 15–16 Hz for E isomer) .

Synthesis and Reactivity

Preparation Routes

The compound is synthesized via Michael addition or condensation reactions:

Table 1: Synthetic Pathways for Maleamic Acid Derivatives

StepReagents/ConditionsIntermediate/ProductYieldCitation
1Maleic anhydride + 3-(isobutyrylamino)aniline in dry benzene, refluxMaleamic acid adduct~60–70%
2Acid-catalyzed cyclization (e.g., H₂SO₄, Δ)Dihydropyridazinone derivatives45–55%

Critical Note: The E stereochemistry is preserved under mild conditions but may isomerize under prolonged heating or UV exposure .

Physicochemical Properties

Table 2: Predicted Properties via Computational Methods

PropertyValueMethodCitation
LogP1.82XLogP3
Water Solubility0.12 g/LALOGPS
pKa (COOH)3.1ChemAxon
pKa (NH)9.8ChemAxon

Key Observations:

  • Moderate lipophilicity suggests potential membrane permeability.

  • Low aqueous solubility may limit bioavailability without formulation aids .

HazardSignal WordPrecautionary MeasuresCitation
Skin IrritantWarningUse nitrile gloves, avoid direct contact
Eye DamageDangerWear safety goggles
Respiratory SensitizationWarningUse fume hood

Storage: Stable at –20°C under inert gas for ≤6 months .

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